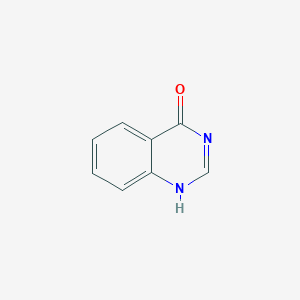

4(3H)-Quinazolinone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUDYFKZYBWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Record name | 4-quinazolinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049412 | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-36-1 | |

| Record name | 4(1H)-Quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazolin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery of Novel 4(3H)-Quinazolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2][3][4] Derivatives of this core structure have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents, among others.[2] This versatility has established the this compound moiety as a "privileged scaffold" in drug discovery, continually inspiring the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key aspects of discovering novel this compound derivatives. It covers common synthetic strategies, detailed protocols for biological evaluation, and an analysis of structure-activity relationships, aiming to equip researchers with the foundational knowledge for advancing research in this field.

Synthesis of this compound Derivatives

The construction of the this compound core can be achieved through various synthetic routes. A prevalent and effective method begins with anthranilic acid, which undergoes a series of reactions to form the fused heterocyclic system.

2.1. General Synthetic Workflow

A widely used synthetic pathway involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an appropriate amine to yield the final 2,3-disubstituted this compound. This multi-step process allows for the introduction of diverse substituents at key positions, enabling the creation of large compound libraries for biological screening.

Caption: General synthetic workflow for this compound derivatives.

2.2. Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one (Intermediate)

This protocol outlines the synthesis of a key intermediate from anthranilic acid.

-

Materials: Anthranilic acid, pyridine, benzoyl chloride, acetic anhydride (B1165640).

-

Procedure:

-

Dissolve anthranilic acid in pyridine.

-

Add benzoyl chloride dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Pour the mixture into cold water to precipitate the N-benzoyl anthranilic acid. Filter, wash with water, and dry the solid.

-

Heat the dried N-benzoyl anthranilic acid with acetic anhydride under reflux for 1-2 hours.

-

Cool the reaction mixture. The product, 2-phenyl-3,1-benzoxazin-4-one, will crystallize.

-

Filter the crystals, wash with a cold solvent like diethyl ether, and dry under vacuum.

-

-

Characterization: Confirm the structure using IR, ¹H-NMR, and Mass spectrometry.

Protocol 2.2.2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone derivative.

-

Materials: 2-Phenyl-3,1-benzoxazin-4-one, hydrazine hydrate, ethanol.

-

Procedure:

-

Suspend 2-phenyl-3,1-benzoxazin-4-one in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for 3-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize if necessary to obtain the pure 3-amino-2-phenylquinazolin-4(3H)-one.

-

-

Characterization: Verify the final product structure using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.

Biological Evaluation as Anticancer Agents

The anticancer potential of novel this compound derivatives is commonly assessed through in vitro cytotoxicity assays against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.

3.1. In Vitro Cytotoxicity Data

The following table summarizes hypothetical cytotoxicity data for a series of novel quinazolinone derivatives against the MCF-7 human breast cancer cell line.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) against MCF-7 Cell Line

| Compound | R¹-substituent (at position 2) | R²-substituent (at position 3) | IC₅₀ (µM) |

| QA-1 | Phenyl | Amino | 15.2 ± 1.1 |

| QA-2 | 4-Chlorophenyl | Amino | 8.7 ± 0.9 |

| QA-3 | Phenyl | 4-Hydroxybenzylideneamino | 5.1 ± 0.6 |

| QA-4 | 4-Chlorophenyl | 4-Hydroxybenzylideneamino | 2.3 ± 0.3 |

| Doxorubicin | (Standard Drug) | - | 0.98 ± 0.1 |

Data is representative and for illustrative purposes.

3.2. Experimental Protocols

Protocol 3.2.1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

-

Materials: 96-well plates, cancer cell lines (e.g., MCF-7), culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action & Structure-Activity Relationship (SAR)

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

4.1. EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signal transduction.

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

4.2. Structure-Activity Relationship (SAR) Analysis

SAR studies explore how modifications to the chemical structure of the quinazolinone scaffold affect its biological activity. This analysis is crucial for optimizing lead compounds.

Caption: Key structure-activity relationships for anticancer 4(3H)-quinazolinones.

Based on representative data, key SAR insights can be drawn:

-

Substitution at Position 2: Introducing an electron-withdrawing group, such as a halogen, on the phenyl ring at position 2 often enhances cytotoxic activity (compare QA-1 vs. QA-2 and QA-3 vs. QA-4).

-

Substitution at Position 3: Replacing a small amino group with a larger, more complex moiety like a Schiff base can significantly increase potency (compare QA-1 vs. QA-3 and QA-2 vs. QA-4). This suggests that the substituent at this position may be involved in critical interactions with the biological target.

Conclusion

The this compound scaffold remains a highly fruitful area for drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown potent activity against a range of biological targets, particularly in oncology. The systematic evaluation of these derivatives through robust biological assays, coupled with detailed SAR analysis and mechanism-of-action studies, provides a clear path forward for the rational design of next-generation therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of potent compounds and exploring novel biological targets for this versatile heterocyclic system.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in this compound syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile 4(3H)-Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties associated with this versatile core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activities

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some representative compounds are summarized in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 22a | MDA-MB-231 (Breast) | 3.21 | Induces G0/G1 cell cycle arrest | [1] |

| HT-29 (Colon) | 7.23 | [1] | ||

| Compound 101 | MCF-7 (Breast) | 0.34 | Tubulin polymerization inhibitor | [2] |

| L1210 (Leukemia) | 5.8 | [2] | ||

| Compound 107 | A549 (Lung) | Not specified | EGFRwt-TK inhibitor (IC50 = 10 nM) | [2] |

| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR inhibitor (IC50 = 0.069 µM) | |

| Compound 79 | T790M/L858R EGFR mutant | 0.031 | EGFR inhibitor | |

| (S)-C5 | HCT116 (Colon) | Not specified | PI3Kα inhibitor | |

| Compound 36 | Caco-2 (Colon) | 23.31 | AKT1 protein targeting | |

| HepG2 (Liver) | 53.29 | |||

| MCF-7 (Breast) | 72.22 | |||

| Compound 35 | VEGFR-2 | 0.29 | Multi-kinase inhibitor | |

| FGFR-1 | 0.35 | |||

| BRAFWT | 0.47 | |||

| BRAFV600E | 0.30 |

Mechanisms of Anticancer Action and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and proliferation.

Many this compound derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.

Some derivatives directly target components of the PI3K/Akt signaling pathway, which is a central regulator of cell growth, metabolism, and survival. By inhibiting PI3K or Akt, these compounds can induce apoptosis and inhibit tumor progression.

Certain this compound derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activities

The this compound scaffold has been a fruitful source of compounds with potent antibacterial and antifungal activities.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 4e | P. aeruginosa | 32 | |||

| S. aureus | 32 | ||||

| Compound 4m | E. coli | 128 | C. albicans | 128 | |

| VMA-17-04 | S. aureus | 16-128 | |||

| VMA-13-05 | S. aureus | 64-128 | |||

| VMA-17-01 | S. aureus | 32-128 | |||

| Compound 4a | S. typhimurium | 4 | C. albicans | 2 | |

| M. phaseolina | 8 | ||||

| Compound 4c | S. typhimurium | 4 | |||

| E. coli | 8 |

Mechanism of Antimicrobial Action

A primary mechanism of antibacterial action for many quinazolinone derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activities

Several this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key enzymes and pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or the production of inflammatory mediators like nitric oxide (NO).

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 4 | COX-2 | 0.33 | |

| Compound 6 | COX-2 | 0.40 | |

| Compound 52a | COX-2 | 0.045 | |

| Compound 52b | COX-2 | 0.040 | |

| Compound 2k | NLRP3 Inflammasome | 5 |

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.

Recent studies have shown that some this compound derivatives can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Antiviral Activities

The this compound scaffold has also shown promise in the development of antiviral agents against a variety of viruses.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 9g | SARS-CoV-2 | Vero | < 0.25 | |

| MERS-CoV | Vero | < 1.1 | ||

| Compound 11e | SARS-CoV-2 | Vero | < 0.25 | |

| MERS-CoV | Vero | < 1.1 | ||

| Compound g16 | CMV | in vivo | 153.78 µg/mL | |

| Compound g25 | CMV | in vivo | 146.30 µg/mL |

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of significant biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has highlighted their potential as lead compounds for the development of novel therapeutics. The ability to modify the core structure at various positions allows for the fine-tuning of their pharmacological profiles, offering a promising avenue for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable scaffold.

References

The Structure-Activity Relationship of 4(3H)-Quinazolinone Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are included to support drug discovery and development efforts.

Core Structure and Pharmacological Significance

The this compound core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, serves as a versatile template for the design of therapeutic agents.[1] The physicochemical properties and biological activity of its derivatives can be finely tuned through substitutions at various positions, primarily at the N-1, C-2, N-3, and the benzene ring (positions 5, 6, 7, and 8). These modifications influence the molecule's interaction with biological targets, leading to a wide array of pharmacological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[2][3]

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary target for many anticancer this compound analogs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is a hallmark of various cancers. Quinazolinone-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are designed to compete with ATP at the kinase domain, thereby blocking downstream signaling.

Structure-Activity Relationship for EGFR Inhibition:

| Modification Position | Substituent/Modification | Effect on Activity | Reference Compound Example | IC50 (nM) | Cell Line |

| C-2 | 2-((2-chlorobenzyl)amino) | Potent inhibition | Compound 8b | 1.37 | EGFR-TK |

| C-6 | Phenoxy group | Enhanced potency | Compound 8b | 1.37 | EGFR-TK |

| N-3 | Phenyl group | Essential for activity | Gefitinib | - | - |

| C-7 | Methoxyalkoxy side chain | Improves solubility and potency | Vandetanib | - | - |

Note: This table is a representative summary. IC50 values are highly dependent on the specific assay conditions and cell lines used.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several this compound derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascades that promote angiogenesis. Vandetanib is a notable example of a dual EGFR/VEGFR-2 inhibitor.

Structure-Activity Relationship for VEGFR-2 Inhibition:

| Modification Position | Substituent/Modification | Effect on Activity | Reference Compound Example | IC50 (µM) | Target |

| N-3 | Benzenesulfonamide moiety | Increased inhibitory activity | - | - | VEGFR-2 |

| C-4 | Anilino substitution | Key for kinase inhibition | Vandetanib | - | VEGFR-2 |

| C-6/C-7 | Methoxy and other substitutions | Modulate potency and selectivity | - | - | VEGFR-2 |

Note: This table is a representative summary. IC50 values are highly dependent on the specific assay conditions.

PI3K/Akt/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to modulate this pathway, often downstream of EGFR or other receptor tyrosine kinases, leading to the induction of apoptosis and inhibition of cell proliferation.

Signaling Pathway Visualizations:

References

synthesis and characterization of 4(3H)-quinazolinone compounds

An In-depth Technical Guide to the Synthesis and Characterization of 4(3H)-Quinazolinone Compounds

Introduction

The this compound scaffold is a prominent heterocyclic system in medicinal chemistry and drug development, forming the core structure of over 150 naturally occurring alkaloids and numerous synthetic compounds.[1][2] Derivatives of this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[3][4][5] Marketed drugs such as Gefitinib (an anticancer agent) and Alfuzosin (used for benign prostatic hyperplasia) feature this privileged structure, highlighting its therapeutic significance.

This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound derivatives, details the key characterization techniques for structural elucidation, and presents this information in a format tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound Derivatives

The construction of the this compound ring system can be achieved through several reliable synthetic routes. The most common strategies start from readily available anthranilic acid or its derivatives.

Synthesis via Benzoxazinone (B8607429) Intermediate

A highly versatile and widely used two-step method involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is subsequently reacted with an amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. This approach is favored for its high yields and modularity.

Caption: General workflow for the synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one

-

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. Anthranilic acid (1 equivalent) is refluxed with an excess of acetic anhydride for a specified period. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with a cold solvent (e.g., petroleum ether), and dried to yield the benzoxazinone intermediate.

-

Step 2: Synthesis of the final quinazolinone. The 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid or ethanol. A primary amine, such as 4-chloroaniline (B138754) (1 equivalent), is added to the solution. The mixture is then heated under reflux for several hours. Upon cooling, the product crystallizes, is collected by filtration, washed, and recrystallized to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Niementowski Quinazoline Synthesis

The Niementowski reaction is a classical one-pot method involving the thermal condensation of anthranilic acid with an amide (such as formamide) to directly form the this compound ring. While traditionally requiring high temperatures and long reaction times, modern variations utilize microwave irradiation to significantly improve reaction efficiency and yields.

References

A Technical Guide to the Synthetic Methods for 4(3H)-Quinazolinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] These activities include anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The first compound in this class was synthesized in 1869 from anthranilic acid and cyanogen. The elucidation of the structure of febrifugine, an antimalarial alkaloid, and the development of the sedative drug methaqualone in the mid-20th century significantly spurred research into the synthesis and therapeutic potential of this heterocyclic system. Given their importance, a multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern metal-catalyzed and multi-component strategies. This guide provides an in-depth overview of the core synthetic methods, complete with comparative data and detailed experimental protocols.

Core Synthetic Strategies

The synthesis of the this compound ring system generally originates from derivatives of anthranilic acid or other appropriately ortho-substituted benzene (B151609) precursors. The primary methods can be broadly categorized into several key strategies, including the Niementowski reaction, syntheses proceeding via a benzoxazinone (B8607429) intermediate, one-pot multi-component reactions, and oxidative cyclization techniques.

Caption: Primary synthetic routes to 4(3H)-quinazolinones from anthranilic acid.

The Niementowski Quinazolinone Synthesis

The most traditional method for preparing 4(3H)-quinazolinones is the Niementowski reaction, first described in 1895. This reaction involves the thermal condensation of anthranilic acid with an excess of an amide, such as formamide, to yield the quinazolinone core. While classic, the original method often required high temperatures and long reaction times. Modern variations have employed microwave irradiation to significantly improve yields and reduce reaction times.

Table 1: Comparison of Niementowski Reaction Conditions

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Anthranilic acid, Formamide | 130-150 °C, 6 hours | Moderate | |

| Anthranilic acid, Formamide | Microwave (60 W), 20 minutes | Improved |

| 5-Substituted-2-aminobenzoic acid | DMSO, Ionic Liquid | 83-92% | |

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

This procedure exemplifies the modern application of the Niementowski reaction for creating novel fused quinazolinones.

-

A mixture of the appropriate anthranilic acid derivative and an amide is prepared.

-

The reaction vessel is placed in a microwave reactor.

-

The mixture is irradiated at a controlled power (e.g., 60 W) for a short duration (e.g., 20 minutes).

-

After cooling, the reaction mixture is poured into water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure this compound derivative.

Synthesis via Benzoxazinone Intermediates

A highly prevalent and versatile two-step approach involves the initial conversion of anthranilic acid into a 2-substituted-3,1-benzoxazin-4-one intermediate. This is commonly achieved by heating anthranilic acid with an acid anhydride, such as acetic anhydride. The resulting benzoxazinone is then reacted with a primary amine (or other nitrogen nucleophiles like hydrazine), which opens the oxazinone ring and subsequently cyclizes to form the desired 3-substituted this compound.

Table 2: Synthesis of 3-Substituted Quinazolinones from Benzoxazinones

| Benzoxazinone Precursor | Amine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzo[d]oxazin-4-one | Hydrazine (B178648) hydrate | Reflux | Good | |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Various primary amines | Choline chloride:urea (DES), 80°C | Good |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline or Benzyl amine | Acetic anhydride | Not specified | |

Experimental Protocol: Synthesis of 3-Amino-2-phenyl-1H-quinazolin-4-one

-

Step 1: Synthesis of 2-phenylbenzo[d]oxazin-4-one. Anthranilic acid is condensed with benzoyl chloride in the presence of a base like pyridine. The mixture is stirred, typically at room temperature, until the reaction is complete. The intermediate benzoxazinone is then isolated and purified.

-

Step 2: Synthesis of the Quinazolinone. The purified 2-phenylbenzo[d]oxazin-4-one is treated with hydrazine hydrate. The reaction mixture is heated under reflux for several hours.

-

Upon completion, the reaction is cooled, and the solid product is collected by filtration.

-

The crude product is washed and recrystallized to yield pure 3-amino-2-phenyl-1H-quinazolin-4-one.

One-Pot and Multi-Component Syntheses

To improve efficiency and align with the principles of green chemistry, numerous one-pot, multi-component reactions (MCRs) have been developed. These methods combine three or more starting materials in a single reaction vessel to construct the quinazolinone core without isolating intermediates. A common MCR involves the condensation of an anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine. These reactions can be performed under solvent-free conditions or catalyzed by various agents, including strontium chloride or p-toluenesulfonic acid.

Caption: Workflow for a one-pot, three-component synthesis of 4(3H)-quinazolinones.

Table 3: Examples of One-Pot Quinazolinone Syntheses

| Components | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Anthranilic acid, Orthoester, Amine | SrCl₂·6H₂O, Room Temp, Solvent-free | Good | |

| Anthranilic acid, Amine, Orthoester | Microwave reactor | 48% (for one example) | |

| 2-Aminobenzamide, Orthoester | No catalyst, Solvent-free | Good |

| Anthranilic acid, Carboxylic acid, Amine | Microwave (250°C), 3-6 min | Not specified | |

Experimental Protocol: One-Pot Synthesis using Strontium Chloride Catalyst

-

In a reaction vessel, equimolar amounts of anthranilic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine are mixed.

-

A catalytic amount of SrCl₂·6H₂O is added to the mixture.

-

The mixture is stirred vigorously at room temperature under solvent-free conditions for the time required for the reaction to complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with water and the solid product is collected.

-

The crude product is purified by recrystallization from a suitable solvent to give the desired this compound derivative.

Oxidative Cyclization and Heterocyclization

Oxidative methods provide another powerful route to 4(3H)-quinazolinones. These reactions often start with precursors that are at a lower oxidation state and employ an oxidant to facilitate the final ring-closing and aromatization step. A common strategy is the oxidative heterocyclization of 2-aminobenzamides with aldehydes. Various oxidants can be used, including potassium permanganate (B83412) (KMnO₄), iodine (in I₂/KI), or phenyliodine(III) diacetate (PIDA), often under mild conditions.

Caption: Logical flow of the oxidative synthesis of 4(3H)-quinazolinones.

Table 4: Selected Oxidative Cyclization Methods

| Substrates | Oxidant/Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide, Aldehydes | KMnO₄ | Microwave irradiation | Good-Excellent | |

| 2-Aminobenzamide, Aldehydes | I₂/KI | Ethanol-water or boiling water | Good-Excellent | |

| 2-Aminobenzamide, Aldehydes | p-TsOH (cat.), PIDA (oxidant) | Mild conditions | Good |

| 2-Nitrobenzamides, Aldehydes | Na₂S₂O₄ (reductant and precursor to oxidant) | DMF, Air | Good | |

Experimental Protocol: PIDA-Mediated Oxidative Dehydrogenation

-

Step 1: Cyclization. A mixture of a 2-aminobenzamide, an aldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature. The reaction proceeds until the formation of the dihydroquinazolinone intermediate is complete.

-

Step 2: Oxidation. Phenyliodine(III) diacetate (PIDA) (1.2 equivalents) is added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours until the oxidation is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the pure 2-substituted-4(3H)-quinazolinone.

Conclusion

The synthesis of 4(3H)-quinazolinones is a mature yet continually evolving field. While classical methods like the Niementowski reaction and the benzoxazinone route remain fundamental, modern advancements have prioritized efficiency, sustainability, and molecular diversity. The rise of multi-component reactions under green conditions (e.g., microwave irradiation, solvent-free, or using benign catalysts) and the development of novel oxidative cyclization pathways have significantly expanded the synthetic chemist's toolkit. These advanced methodologies enable the rapid and efficient construction of complex quinazolinone libraries, which is crucial for accelerating the discovery of new therapeutic agents for a wide range of diseases. Future research will likely focus on developing even more atom-economical and enantioselective synthetic strategies.

References

An In-depth Technical Guide to the Mechanism of Action of 4(3H)-Quinazolinone Based Drugs

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action for this compound-based drugs, focusing on their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR), tubulin polymerization, and bacterial DNA gyrase. This document details the molecular interactions, downstream signaling pathways, and includes structured quantitative data and detailed experimental protocols for key assays.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

A significant number of this compound derivatives function as potent and selective inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[3] Well-known drugs such as Gefitinib, Erlotinib, Afatinib, and Lapatinib are based on the quinazoline (B50416) scaffold and act as EGFR tyrosine kinase inhibitors (TKIs).[1][4]

These drugs competitively bind to the ATP-binding site within the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades. The inhibition of EGFR phosphorylation effectively blocks major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, leading to cell cycle arrest and apoptosis. Afatinib is an irreversible inhibitor that covalently binds to cysteine residues in the catalytic domain of EGFR, HER2, and ErbB4. Lapatinib is also a dual inhibitor of both EGFR and HER2.

Signaling Pathway

Quantitative Data: EGFR Inhibition

| Compound/Drug | Target | IC₅₀ (µM) | Cell Line/Assay Condition |

| Gefitinib | EGFR | 0.031 | Mutant T790M/L858R EGFR |

| Erlotinib | EGFR | 0.045 ± 0.003 | EGFR Kinase Assay |

| Compound 6d | EGFR | 0.069 ± 0.004 | EGFR Kinase Assay |

| Afatinib | ErbB Family | - | Irreversible Inhibitor |

| Lapatinib | EGFR/HER2 | - | Dual Inhibitor |

Inhibition of Tubulin Polymerization

Certain this compound derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds prevent the formation of microtubules, which are necessary for the mitotic spindle. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | Assay Type | IC₅₀ (µM) |

| Tubulin Inhibitor 15 | Turbidity/Fluorescence | User Determined |

| Colchicine | Turbidity | 2.68 |

| Combretastatin A-4 (CA-4) | Turbidity | 2.1 |

| Nocodazole | Fluorescence | 2.292 |

Inhibition of Bacterial DNA Gyrase

This compound derivatives have also emerged as promising antibacterial agents, with a mechanism of action that involves the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting this enzyme, these compounds block critical cellular processes, leading to bacterial cell death. This provides a distinct mechanism from many existing classes of antibiotics, making them valuable candidates in the fight against antimicrobial resistance.

Logical Relationship: DNA Gyrase Inhibition

Quantitative Data: DNA Gyrase Inhibition and Antibacterial Activity

| Compound | Target | IC₅₀ (µM) | Organism | MIC (µg/mL) |

| Compound 4a | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |

| Compound 5a | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |

| Compound 5c | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |

| Compound 5d | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |

| Compound f1 | S. aureus GyrB | - | S. aureus (MRSA) | 4-8 |

| Compound 27 | Penicillin-Binding Protein | - | S. aureus (MRSA) | ≤0.5 |

Experimental Protocols

EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like ADP-Glo™ and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white microplates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle to the wells of a 96-well plate.

-

Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tubulin Polymerization Assay (Turbidity-Based)

This protocol measures the effect of compounds on the in vitro polymerization of tubulin by monitoring the increase in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Colchicine) and vehicle control (DMSO)

-

Pre-chilled 96-well plates

-

Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

-

Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

-

Assay Procedure:

-

Pipette 10 µL of 10x concentrated test compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.

-

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis:

-

Subtract the initial absorbance reading (time 0) from all subsequent readings.

-

Plot the change in absorbance versus time.

-

Determine the maximum rate (Vmax) and the plateau of polymerization.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

Bacterial DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compounds

-

Stop solution (e.g., 2% SDS, 50 mM EDTA)

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add E. coli DNA gyrase to the reaction mix to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

-

Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.

References

In Vitro Anticancer Activity of 4(3H)-Quinazolinone Derivatives: A Technical Guide

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3][4] Derivatives of this core structure have demonstrated significant in vitro anticancer activity across a wide range of human cancer cell lines, positioning them as promising candidates for novel chemotherapeutic agents.[5] This technical guide provides an in-depth overview of the cytotoxic effects, underlying mechanisms of action, and experimental methodologies associated with this compound derivatives.

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values, collated from various studies, are presented below to facilitate a comparative analysis of their potency against different cancer cell lines.

| Derivative/Compound | Cell Line | IC50 (µM) | Reference |

| Compound A3 | PC3 (Prostate) | 10 | |

| MCF-7 (Breast) | 10 | ||

| HT-29 (Colon) | 12 | ||

| Compound 6d | NCI-H460 (Lung) | 0.789 (GI50) | |

| EGFR (Enzyme Assay) | 0.069 | ||

| Compound 79 | T790M/L858R EGFR | 0.031 | |

| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |

| HT-29 (Colon) | 7.23 | ||

| Compound 4 | EGFR (Enzyme Assay) | 0.049 | |

| VEGFR-2 (Enzyme Assay) | 0.054 | ||

| HEPG-2 (Liver) | 3.92 | ||

| HCT-116 (Colon) | 1.50 | ||

| Compound 5c | HT29 (Colon) | 5.53 | |

| Compound 5b (HDAC6 Inhibitor) | HDAC6 (Enzyme Assay) | 0.150 | |

| Compound 5c (HDAC6 Inhibitor Analog) | MCF-7 (Breast) | 13.7 | |

| Compound 5d | HepG2 (Liver) | 7.10 | |

| MCF-7 (Breast) | 2.48 | ||

| MDA-231 (Breast) | 1.94 | ||

| HeLa (Cervical) | 6.38 |

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular processes critical for cancer cell proliferation and survival. Key mechanisms include the inhibition of protein kinases, induction of cell cycle arrest, and triggering of apoptosis.

Inhibition of Signaling Pathways

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a prominent target. Overexpression and abnormal signaling of EGFR lead to uncontrolled cell proliferation and metastasis. Certain derivatives act as potent EGFR inhibitors, blocking downstream signaling cascades such as the PI3K-Akt-mTOR pathway. Some compounds also exhibit dual inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase in tumor angiogenesis.

References

- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antibacterial Potential of 4(3H)-Quinazolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 4(3H)-quinazolinone scaffold has garnered significant attention. This versatile nucleus is a constituent of numerous biologically active molecules and has demonstrated a broad spectrum of pharmacological activities, including potent antibacterial effects against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the antibacterial properties of this compound derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Quantitative Assessment of Antibacterial Efficacy

The antibacterial potency of this compound derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various this compound compounds against several Gram-positive and Gram-negative bacterial strains, as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria

| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinazolinone Schiff Bases | |||

| Compound 4c | Staphylococcus aureus | 32 | [1] |

| Compound 4e | Staphylococcus aureus | 32 | [1] |

| 4(3H)-Quinazolinones | |||

| Compound 2 | Staphylococcus aureus ATCC 29213 | 2 | [2][3] |

| Compound 15 | Staphylococcus aureus ATCC 29213 | 0.03 | [1] |

| Compound 16 | Staphylococcus aureus ATCC 29213 | 0.003 | |

| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | |

| Compound 27 | Linezolid-Resistant S.aureus | ≤0.5 | |

| Compounds 4'c, 4'e, 4'f, 4'h | Staphylococcus aureus | 0.03-0.25 | |

| Quinazolin-2,4-dione Derivatives | |||

| Not Specified | Bacillus subtilis | - | |

| Not Specified | Listeria monocytogenes | - | |

| Other Derivatives | |||

| VMA-17-04 | Staphylococcus aureus | 16-128 (No growth range) | |

| VMA-13-05 | Staphylococcus aureus | 64-128 (No growth range) | |

| VMA-17-01 | Staphylococcus aureus | 32-128 (No growth range) | |

| QNZ 4-AgNPs & QNZ 6-AgNPs | Streptococcus pyogenes | 2.5-5 (Bactericidal) | |

| QNZ 4-AgNPs & QNZ 6-AgNPs | Bacillus cereus | 1-2 (Bactericidal) |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria

| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinazolinone Schiff Bases | |||

| Compound 4e | Escherichia coli | 128 | |

| Compound 4e | Pseudomonas aeruginosa | 32 | |

| Compound 4m | Escherichia coli | 128 | |

| Other Derivatives | |||

| Not Specified | Salmonella enteritidis | - | |

| QNZ 4-AgNPs & QNZ 6-AgNPs | Klebsiella pneumoniae | 1-2 (Bactericidal) | |

| QNZ 4-AgNPs & QNZ 6-AgNPs | Pseudomonas aeruginosa | 1-2 (Bactericidal) | |

| Compound 4a | E. coli | 8 | |

| Compound 4a | S. typhimurium | 4 | |

| Compound 4c | S. typhimurium | 4 | |

| Compound 4c | E. coli | 8 | |

| Compound 5a | E. coli | 1-16 |

Mechanism of Action

The antibacterial activity of this compound derivatives is often attributed to their ability to inhibit essential bacterial enzymes. Two primary mechanisms of action have been proposed:

-

Inhibition of Penicillin-Binding Proteins (PBPs) : Certain this compound compounds have been discovered through in silico screening for binding to PBP2a, a key protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). These compounds act as non-β-lactam inhibitors of PBPs, which are crucial for bacterial cell wall synthesis. Some derivatives have even been shown to bind to an allosteric site on PBP2a, leading to conformational changes that facilitate the inhibition of the active site.

-

Inhibition of DNA Gyrase : The structural similarity between quinazolinones and quinolone antibiotics suggests a similar mode of action, namely the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is vital for DNA replication, recombination, and repair. By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, ultimately leading to bacterial cell death.

The following diagram illustrates the proposed mechanisms of action of this compound compounds.

Caption: Proposed mechanisms of antibacterial action for this compound compounds.

Experimental Protocols

The evaluation of the antibacterial activity of novel compounds is a critical step in the drug discovery process. The following sections detail the methodologies for two commonly employed in vitro assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control)

-

Solvent control (negative control)

-

Sterile broth (sterility control)

Procedure:

-

Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the compounds), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16 to 20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

The general workflow for this method is depicted in the following diagram.

Caption: Workflow for in vitro antibacterial screening using the broth microdilution method.

Agar (B569324) Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Sterile well borer or cork borer

-

Test compounds

-

Standard antibiotic (positive control)

-

Solvent (negative control)

Procedure:

-

Inoculation of Agar Plates: A standardized bacterial suspension is uniformly streaked over the entire surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.

-

Well Creation: Sterile wells of a specific diameter are punched into the agar using a sterile borer.

-

Application of Compounds: A fixed volume of the test compound solution, positive control, and negative control are added to separate wells.

-

Pre-diffusion: The plates are allowed to stand for about 30 minutes to an hour to permit the diffusion of the compounds into the agar.

-

Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.

-

Reading Results: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Conclusion

This compound and its derivatives represent a promising class of compounds in the quest for new antibacterial agents. Their diverse chemical space allows for structural modifications to optimize potency and pharmacokinetic properties. The ability of these compounds to target both classical (PBPs) and non-classical (DNA gyrase) bacterial targets makes them attractive candidates for further development, particularly in the context of combating drug-resistant infections. The standardized experimental protocols outlined in this guide are essential for the systematic evaluation and comparison of the antibacterial efficacy of novel this compound derivatives, paving the way for the identification of lead compounds for future therapeutic applications.

References

Methodological & Application

One-Pot Synthesis of 4(3H)-Quinazolinone Derivatives: Application Notes and Protocols

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[2][3] The development of efficient and sustainable synthetic methodologies for these scaffolds is a key focus in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of 4(3H)-quinazolinones, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[2]

These application notes provide detailed protocols for the one-pot synthesis of 4(3H)-quinazolinone derivatives, targeting researchers, scientists, and professionals in drug development. The protocols cover a range of starting materials and catalytic systems, including metal-catalyzed, acid-catalyzed, and catalyst-free methods.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using different one-pot methodologies.

Table 1: One-Pot Synthesis of 2-Substituted-4(3H)-Quinazolinones from 2-Aminobenzamide (B116534) and Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | p-TsOH (20) | THF | 60 | 12 | 92 | |

| 2 | 4-Chlorobenzaldehyde | p-TsOH (20) | THF | 60 | 12 | 89 | |

| 3 | 4-Methoxybenzaldehyde | p-TsOH (20) | THF | 60 | 12 | 91 | |

| 4 | 2-Naphthaldehyde | p-TsOH (20) | THF | 60 | 12 | 85 | |

| 5 | Cinnamaldehyde | p-TsOH (20) | THF | 60 | 12 | 82 | |

| 6 | Benzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 8 | 92 | |

| 7 | 4-Methylbenzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 8 | 90 | |

| 8 | 4-Bromobenzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 10 | 88 |

Table 2: Three-Component Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Isatoic Anhydride (B1165640)

| Entry | Amine | Orthoester | Conditions | Time | Yield (%) | Reference |

| 1 | Aniline | Triethyl orthoformate | Neat, 120 °C | 5 h | 92 | |

| 2 | 4-Methylaniline | Triethyl orthoformate | MW, 140 °C | 20 min | 95 | |

| 3 | Benzylamine | Triethyl orthoformate | Neat, 120 °C | 5 h | 88 | |

| 4 | Cyclohexylamine | Triethyl orthoformate | MW, 140 °C | 30 min | 85 | |

| 5 | 2-Aminopyridine | Triethyl orthoacetate | Neat, 120 °C | 5 h | 89 | |

| 6 | Ethylamine | Triethyl orthoformate | Bi(NO₃)₃·5H₂O, 80 °C | 1.5 h | 90 | |

| 7 | Aniline | Triethyl orthoformate | PPTS, Toluene, reflux | 6 h | 90 | |

| 8 | 4-Fluoroaniline | Triethyl orthoformate | PPTS, Toluene, reflux | 7 h | 88 |

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid Catalyzed One-Pot Synthesis of 2-Aryl-4(3H)-quinazolinones

This protocol describes the synthesis of 2-aryl-4(3H)-quinazolinones from 2-aminobenzamide and aromatic aldehydes using p-toluenesulfonic acid as a catalyst.

Materials:

-

2-Aminobenzamide

-

Aromatic aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Phenyliodine diacetate (PIDA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzamide (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous THF (10 mL), add p-TsOH·H₂O (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the starting materials are consumed (typically 4-6 hours), add phenyliodine diacetate (PIDA) (1.5 mmol) to the reaction mixture.

-

Continue stirring at 60 °C for an additional 6-8 hours until the intermediate is fully oxidized, as indicated by TLC.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (15 mL).

-

Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-aryl-4(3H)-quinazolinone.

Protocol 2: Catalyst-Free, Solvent-Free One-Pot Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones under Microwave Irradiation

This protocol details a green and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride, a primary amine, and an orthoester using microwave irradiation.

Materials:

-

Isatoic anhydride

-

Primary amine (e.g., aniline)

-

Orthoester (e.g., triethyl orthoformate)

Procedure:

-

In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 140 °C for 20-30 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add a small amount of ethanol to the crude product and triturate to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 3: Electrochemically Induced Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol outlines an electrochemical approach for the one-pot synthesis of quinazolinone derivatives from isatoic anhydride, styrene (B11656), and a hydrochloride amine salt, avoiding the need for metal catalysts or chemical oxidants.

Materials:

-

Isatoic anhydride

-

Styrene derivative

-

Amine hydrochloride (e.g., methylamine (B109427) hydrochloride)

-

Tetrabutylammonium (B224687) chloride (nBu₄NCl)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

Graphite (B72142) felt (GF) anode

-

Platinum (Pt) plate cathode

Procedure:

-

Set up an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.

-

To the cell, add isatoic anhydride (0.5 mmol), the styrene derivative (1.5 mmol), the amine hydrochloride (1.25 mmol), and tetrabutylammonium chloride (0.5 mmol) as the electrolyte.

-

Add a 1:1 mixture of MeOH and MeCN (6 mL) as the solvent.

-

Stir the mixture and apply a constant current of 5 mA at 70 °C for 16 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Purify the residue by silica gel column chromatography using a suitable eluent (e.g., petroleum ether/ethyl acetate) to isolate the desired 2,3-disubstituted this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the one-pot synthesis of this compound derivatives.

Caption: Experimental workflow for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.

Caption: Proposed mechanism for the one-pot synthesis from isatoic anhydride.

Concluding Remarks

The one-pot synthesis of this compound derivatives represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The protocols outlined in these application notes provide researchers with practical and reproducible methods for synthesizing a wide range of substituted quinazolinones. The choice of starting materials, catalyst, and reaction conditions can be tailored to achieve the desired substitution patterns and optimize reaction outcomes. These methodologies are valuable tools for the discovery and development of novel therapeutic agents and other functional materials.

References

Application Notes and Protocols for Niementowski Quinazolinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of quinazolinone derivatives via the Niementowski reaction. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them significant scaffolds in drug discovery and development.[1][2] The Niementowski synthesis offers a straightforward method for constructing the 4(3H)-quinazolinone core through the condensation of anthranilic acids with amides.[1][3][4] Both conventional heating and modern microwave-assisted techniques are described, allowing for a comparative evaluation of these methods.

Data Presentation

The following tables summarize quantitative data from various implementations of the Niementowski quinazolinone synthesis, highlighting the differences in reaction times and yields between conventional and microwave-assisted methods.

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinones

| Starting Materials | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Anthranilic acid, Formamide | Conventional | 130-150 | 6 h | - | |

| Anthranilic acid, Formamide | Microwave | - | 20 min | - | |

| Substituted Anthranilic acids, Formamide | Microwave (on solid support) | - | 4 min | Good | |